Acenaphthylene, 5-pentadecyl-
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Overview
Description
Acenaphthylene, 5-pentadecyl- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a pentadecyl group attached to the acenaphthylene core. The molecular formula for acenaphthylene, 5-pentadecyl- is C27H50, and it has a molecular weight of 374.6859 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene, 5-pentadecyl- typically involves the alkylation of acenaphthylene with a pentadecyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows:
- Acenaphthylene is dissolved in an inert solvent such as dichloromethane.
- The pentadecyl halide is added to the solution.
- The Lewis acid catalyst is introduced, and the reaction mixture is stirred at a controlled temperature.
- The product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of acenaphthylene, 5-pentadecyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acenaphthylene, 5-pentadecyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of acenaphthylene, 5-pentadecyl- typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Acenaphthylene, 5-pentadecyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for therapeutic research.
Industry: Acenaphthylene, 5-pentadecyl- is used in the production of polymers, dyes, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of acenaphthylene, 5-pentadecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Pathway Modulation: Influencing biochemical pathways, resulting in altered physiological responses.
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A hydrogenated derivative of acenaphthylene, used in the production of dyes and plastics.
Naphthalene: A simpler polycyclic aromatic hydrocarbon, used in mothballs and as a precursor to other chemicals.
Anthracene: Another polycyclic aromatic hydrocarbon, used in the production of dyes and as a scintillator in radiation detection.
Uniqueness
Acenaphthylene, 5-pentadecyl- is unique due to the presence of the long pentadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in non-polar solvents and influences its reactivity compared to other polycyclic aromatic hydrocarbons .
Properties
CAS No. |
66291-93-8 |
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Molecular Formula |
C27H38 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
5-pentadecylacenaphthylene |
InChI |
InChI=1S/C27H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-19-20-25-22-21-24-17-15-18-26(23)27(24)25/h15,17-22H,2-14,16H2,1H3 |
InChI Key |
HXPNMJJPBXOHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=C2C=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
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